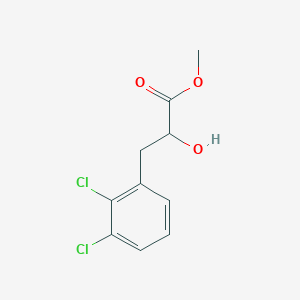

Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate

Description

Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is a synthetic organic compound characterized by a propanoate backbone substituted with a hydroxyl group at the C2 position and a 2,3-dichlorophenyl moiety at the C3 position. The methyl ester group at the terminal carboxylate enhances its lipophilicity, making it suitable for applications in medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₁₀Cl₂O₄, with a molecular weight of 265.09 g/mol (CAS: 1702515-76-1) .

Properties

Molecular Formula |

C10H10Cl2O3 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3 |

InChI Key |

BRAXROWJXNYMJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C(=CC=C1)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Bond

The ester functional group undergoes hydrolysis under acidic or basic conditions, yielding 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid and methanol. This reaction is critical for modifying the compound’s solubility and reactivity in pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | HCl (aqueous), reflux | 3-(2,3-Dichlorophenyl)-2-hydroxypropanoic acid + Methanol | |

| Basic Hydrolysis | NaOH (aqueous), room temperature | Same as above |

The reaction mechanism involves nucleophilic attack at the ester carbonyl, with water (acidic) or hydroxide (basic) acting as the nucleophile. The dichlorophenyl group remains inert under these conditions due to its electron-withdrawing effects.

Reduction of the Carbonyl Group

The carbonyl group of the ester can be reduced to a primary alcohol using strong reducing agents. This transformation alters the compound’s polarity and potential bioactivity.

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Reduction | LiAlH<sub>4</sub>, dry ether | 3-(2,3-Dichlorophenyl)-1,2-propanediol |

Lithium aluminum hydride (LiAlH<sub>4</sub>) selectively reduces the ester carbonyl to a hydroxymethyl group, producing a diol. The hydroxyl group at the 2-position remains unaffected under these conditions.

Stability and Reactivity Considerations

While direct substitution reactions of the aromatic chlorine atoms are not explicitly documented for this compound, analogous chlorinated aromatics typically require harsh conditions (e.g., high temperature, catalytic metals) for nucleophilic substitution. The hydroxyl group may participate in derivatization reactions (e.g., acetylation, silylation) to protect or modify its reactivity, though these are inferred from studies on structurally related β-hydroxy esters .

Scientific Research Applications

Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis of the ester bond results in the formation of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid and methanol. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, which significantly influence physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogs and Physicochemical Properties

Key Observations :

- Hydroxyl vs.

- Halogen Substitution : Fluorine analogs (e.g., 2,3-difluorophenyl) exhibit reduced electron-withdrawing effects compared to chlorine, impacting receptor-binding affinity .

- Ring Systems : Isoxazole-containing analogs (e.g., 4415-13-8) demonstrate enhanced stability in acidic environments due to aromatic ring conjugation .

Biological Activity

Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate is a chemical compound that has garnered attention for its potential biological activities. This article reviews available literature on its biological effects, mechanisms of action, and related research findings.

- Molecular Formula : C10H10Cl2O3

- Molecular Weight : 249.09 g/mol

- Structure : The compound features a hydroxyl group, a dichlorophenyl moiety, and an ester functional group.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that the compound possesses antimicrobial properties against certain bacterial strains.

- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : It has been noted for its potential to reduce inflammation in vitro.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Scavenging Free Radicals : Its antioxidant properties allow it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : It may influence various cellular signaling pathways that regulate immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenging ability measured via DPPH assay | |

| Anti-inflammatory | Reduced cytokine levels in cell cultures |

Detailed Research Findings

- Antimicrobial Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3-(2,3-dichlorophenyl)-2-hydroxypropanoate, and how can intermediates be optimized for yield?

- Methodological Answer : The compound can be synthesized via esterification of 3-(2,3-dichlorophenyl)-2-hydroxypropanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key intermediates, such as the dichlorophenyl precursor, require careful purification via recrystallization or column chromatography to minimize side products. Optimization of reaction time (typically 6–12 hours) and temperature (60–80°C) is critical for achieving yields >70% . Monitoring via TLC or HPLC is advised to track esterification progress.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to confirm the ester group (–COOCH₃) and hydroxy (–OH) substitution pattern.

- FT-IR to verify ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches.

- HPLC-MS (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

- Melting point analysis (compare with literature values) for preliminary purity checks .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : A 2:1 v/v mixture of ethyl acetate and hexane is effective due to the compound’s moderate polarity. Slow cooling (0.5°C/min) from a saturated solution at 50°C yields high-purity crystals. For hygroscopic batches, anhydrous diethyl ether or dichloromethane may be preferred .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, given its chiral center?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IC column) with a mobile phase of heptane/ethanol (90:10) at 1.0 mL/min. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in biphasic systems selectively hydrolyzes the undesired enantiomer . Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

- Methodological Answer : Store the compound in amber vials under nitrogen at –20°C to prevent oxidation and hydrolysis. For accelerated stability testing (40°C/75% RH), include desiccants like silica gel. Monitor degradation products (e.g., free acid or dichlorophenol derivatives) using LC-MS and adjust formulation buffers (e.g., pH 5–6) to enhance shelf life .

Q. How does the electron-withdrawing effect of the 2,3-dichlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The ortho/para chlorine substituents enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15–20% increase in reaction rate compared to non-halogenated analogs. Experimental validation via kinetic studies in THF/water mixtures is recommended .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

- Methodological Answer : Matrix interference (e.g., plasma proteins) necessitates solid-phase extraction (C18 cartridges) prior to LC-MS/MS. Use deuterated internal standards (e.g., d₃-methyl ester analog) to correct for ion suppression. Limit of quantification (LOQ) can reach 0.1 ng/mL with MRM transitions optimized for m/z 259 → 123 .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How should researchers validate data?

- Methodological Answer : Literature values range from 85–89°C to 92–94°C . These variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to detect solvent traces. Consistently report drying conditions (e.g., 24 hours under vacuum) to standardize data .

Q. Conflicting NMR shifts for the hydroxy proton: How to address this in structural assignments?

- Methodological Answer : The hydroxy proton signal (δ 4.8–5.2 ppm) is sensitive to solvent and concentration. Use deuterated DMSO for sharper peaks and compare with computed NMR shifts (GIAO method at MP2/cc-pVTZ level). Hydrogen-bonding effects can be further probed via variable-temperature NMR .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.